molecular formula C12H26O3Si B14416833 1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol CAS No. 87258-08-0

1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol

Katalognummer: B14416833
CAS-Nummer: 87258-08-0
Molekulargewicht: 246.42 g/mol
InChI-Schlüssel: PCIGFDDLAPXLJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a cyclohexane ring with a peroxol functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The peroxol functional group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can be oxidized to form more reactive species.

    Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol involves the reactivity of the peroxol group and the stability provided by the tert-butyl(dimethyl)silyl group. The peroxol group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species that can participate in various chemical reactions. The tert-butyl(dimethyl)silyl group provides steric protection and enhances the stability of the compound under different conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol is unique due to the combination of a cyclohexane ring and a peroxol group, providing distinct reactivity and stability compared to other silyl-protected compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

87258-08-0

Molekularformel

C12H26O3Si

Molekulargewicht

246.42 g/mol

IUPAC-Name

tert-butyl-(1-hydroperoxycyclohexyl)oxy-dimethylsilane

InChI

InChI=1S/C12H26O3Si/c1-11(2,3)16(4,5)15-12(14-13)9-7-6-8-10-12/h13H,6-10H2,1-5H3

InChI-Schlüssel

PCIGFDDLAPXLJH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1(CCCCC1)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.